Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate

Description

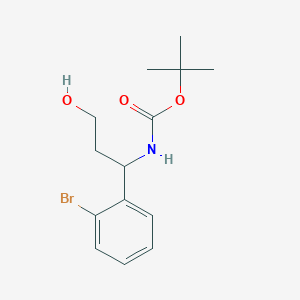

Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a 2-bromophenyl substituent, and a 3-hydroxypropyl chain. This structure combines aromatic bromination for reactivity, a hydroxyl group for polarity, and a carbamate moiety for stability.

Properties

Molecular Formula |

C14H20BrNO3 |

|---|---|

Molecular Weight |

330.22 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |

InChI Key |

WTDPQGBRMIUWTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally proceeds through the following key steps:

- Preparation of 3-amino-2-(2-bromophenyl)propan-1-ol intermediate.

- Protection of the amino group with tert-butyl carbamate (Boc protection).

- Purification and isolation of the final tert-butyl carbamate derivative.

Stepwise Preparation

Synthesis of 3-Amino-2-(2-bromophenyl)propan-1-ol

- The starting material is typically 2-bromophenyl methyl cyanide or a related substituted methyl cyanide.

- The nitrile group is subjected to nucleophilic addition or reduction to afford the corresponding amino alcohol.

- A representative method includes the use of n-butyllithium for lithiation followed by reaction with ethyl chloroformate at low temperature (-78 °C), yielding ethyl-2-(2-bromophenyl)-2-cyano acetate.

- Subsequent reduction with sodium borohydride in the presence of boron trifluoroetherate at low temperature (-10 °C) converts the cyano ester to the amino alcohol with good yields (~76%).

Boc Protection of the Amino Group

- The amino alcohol intermediate is dissolved in chloroform and cooled to 0 °C.

- Triethylamine and di-tert-butyl dicarbonate (Boc anhydride) are added slowly to the solution.

- The reaction mixture is stirred at room temperature for approximately 2 hours.

- The progress is monitored by thin-layer chromatography (TLC) using ethyl acetate and petroleum ether (3:7) as the eluent.

- The product, tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate, is isolated after washing with dilute hydrochloric acid, drying, and solvent evaporation.

- Yields reported are around 63% with melting points consistent with literature values (~208 °C).

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition | n-Butyllithium, ethyl chloroformate | Tetrahydrofuran | -78 °C | ~76 | Low temperature to control reactivity |

| Reduction to amino alcohol | Sodium borohydride, boron trifluoroetherate | Tetrahydrofuran | -10 °C | 76 | Monitored by TLC; quenching with acid |

| Boc protection | Di-tert-butyl dicarbonate, triethylamine | Chloroform | 0 °C to RT | 63 | Stirred 2 hours; TLC monitored |

| Purification | Silica gel column chromatography | Toluene/Ethyl acetate | RT | - | Used to isolate pure carbamate derivative |

Spectroscopic and Analytical Characterization (Summary)

- FTIR shows characteristic peaks:

- O-H stretch (alcohol) ~3630 cm⁻¹

- N-H stretch (carbamate) ~3420 cm⁻¹

- C=O stretch (carbamate) ~1764 cm⁻¹

- Aromatic C-H stretch ~3065 cm⁻¹

- ¹H NMR (CDCl₃) typical signals:

- tert-butyl protons as singlet at ~1.43 ppm (9H)

- Hydroxyl proton ~2.30 ppm (s, 1H)

- Methine and methylene protons between 3.1–3.9 ppm

- Aromatic protons ~7.0–7.3 ppm

- Carbamate NH proton ~8.6 ppm (s, 1H)

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the construction of aromatic rings and heterocyclic compounds .

Biology: The compound is used in biological research to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate with four structurally related compounds from the evidence:

Key Comparative Insights

Substituent Effects on Reactivity and Functionality: The 2-bromophenyl group in the target compound distinguishes it from derivatives with methoxycarbonyl () or trifluoromethyl (). Bromine facilitates cross-coupling reactions, making the compound versatile for further derivatization, whereas trifluoromethyl groups improve metabolic stability .

Impact of Cyclic Structures: Cyclopropane rings () introduce conformational strain, which can enhance binding affinity to flat enzymatic pockets (e.g., LSD1). In contrast, the target compound’s linear hydroxypropyl chain may favor interactions with flexible binding sites .

Biological Activity and Applications :

- Compounds with heterocyclic moieties () exhibit high specificity for enzyme targets due to structural mimicry of natural substrates. The target compound’s simpler structure may trade specificity for synthetic accessibility .

- Methoxycarbonyl () and trifluoromethyl () groups are common in prodrugs or CNS-active molecules, suggesting divergent therapeutic applications compared to the brominated target compound .

Biological Activity

Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C15H22BrNO3

- Molecular Weight : 352.25 g/mol

- CAS Number : 71742768

The compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of β-secretase and Acetylcholinesterase : this compound has been shown to inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The inhibition of acetylcholinesterase also suggests potential benefits in enhancing cholinergic signaling in the brain .

- Reduction of Inflammatory Cytokines : In vitro studies indicate that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta. This suggests a protective effect against neuroinflammation associated with neurodegenerative diseases .

- Antioxidant Activity : Although its antioxidant effects were found to be moderate, the ability to reduce oxidative stress markers indicates a potential role in protecting neuronal cells from oxidative damage .

In Vitro Studies

A series of experiments have evaluated the efficacy of this compound in cell cultures:

- Astrocyte Protection : The compound demonstrated a protective effect against amyloid-beta-induced cell death, reducing astrocytic apoptosis by approximately 20% .

- Cytokine Modulation : Treatment with the compound led to decreased TNF-α levels in astrocytes exposed to amyloid-beta, although not statistically significant compared to controls .

In Vivo Studies

In vivo assessments using animal models have provided further insights into the compound's efficacy:

- Scopolamine Model : In a scopolamine-induced model of cognitive impairment, this compound did not show significant improvements compared to standard treatments like galantamine. This outcome may be attributed to its bioavailability issues within the central nervous system .

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate?

The compound is typically synthesized via a multi-step reaction sequence. A common approach involves:

Amine Protection : Reacting the primary amine group of 1-(2-bromophenyl)-3-hydroxypropylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate .

Purification : Isolation via column chromatography or recrystallization to achieve >95% purity.

Characterization : Confirmation using H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and IR spectroscopy (N-H stretch at ~3300 cm) .

Key parameters: Reaction temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometric control (1:1.2 amine-to-Boc-Cl ratio) .

Advanced: How can researchers optimize reaction yield and minimize byproducts during synthesis?

Yield optimization requires addressing:

- Base Selection : TEA is standard, but N-methylmorpholine may reduce side reactions like carbamate hydrolysis .

- Moisture Control : Anhydrous conditions prevent Boc-group cleavage; molecular sieves or nitrogen atmospheres are recommended .

- Byproduct Analysis : LC-MS or C NMR can identify impurities (e.g., unreacted amine or di-Boc adducts). Adjusting reaction time (4–12 hrs) and monitoring via TLC improves selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- H/C NMR : Assign peaks for the tert-butyl group (δ 1.4 ppm, 9H), bromophenyl aromatic protons (δ 7.2–7.6 ppm), and hydroxypropyl chain (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm) and hydroxyl O-H stretch (~3400 cm) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H] at m/z ~354.1 (CHBrNO) .

Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR)?

Contradictions often arise from:

- Rotamers : Slow rotation around the carbamate C-N bond may split peaks; use elevated-temperature NMR (e.g., 60°C in DMSO-d) .

- Impurities : Compare with reference spectra of intermediates (e.g., unreacted bromophenyl precursor). Purify via preparative HPLC if necessary .

- Solvent Artifacts : Deuterated solvents like CDCl can cause shifts; verify assignments using 2D NMR (COSY, HSQC) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC values are derived from dose-response curves .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with H-labeled antagonists .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) to assess viability at 10–100 µM concentrations .

Advanced: How can structure-activity relationships (SAR) guide modifications to enhance target affinity?

- Bromophenyl Substitution : Replace bromine with electron-withdrawing groups (e.g., -CF) to improve binding to hydrophobic pockets .

- Hydroxypropyl Chain : Introduce branching (e.g., methyl groups) to reduce conformational flexibility and increase enzymatic stability .

- Carbamate Linker : Replace tert-butyl with photo-labile groups (e.g., nitroveratryl) for controlled release in prodrug studies .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Advanced: How can researchers assess environmental risks and degradation pathways?

- Biodegradation : Perform OECD 301B tests (aqueous aerobic degradation) to measure half-life in soil/water .

- Photolysis : Expose to UV light (254 nm) and analyze breakdown products via GC-MS; brominated byproducts may require specialized disposal .

- Ecotoxicity : Use Daphnia magna acute toxicity assays (EC) to evaluate aquatic impact .

Advanced: How should conflicting data on compound stability be addressed?

Discrepancies in stability reports (e.g., variable decomposition rates) may stem from:

- pH Sensitivity : Conduct accelerated stability studies at pH 2–9 (37°C) to identify optimal storage buffers .

- Temperature Effects : Compare DSC (differential scanning calorimetry) thermograms to detect polymorphic transitions affecting shelf life .

- Batch Variability : Use orthogonal analytics (HPLC, NMR) to verify purity across synthesis batches .

Advanced: What computational methods support mechanistic studies of this compound?

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase active sites) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., carbamate hydrolysis) .

- MD Simulations : Analyze conformational dynamics in aqueous vs. lipid environments (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.